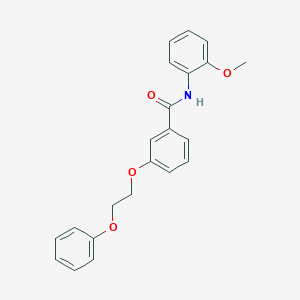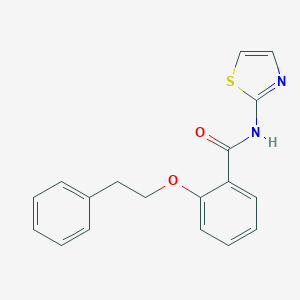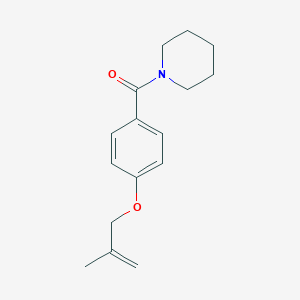![molecular formula C19H22N2O2 B268353 N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268353.png)
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as BMS-986165, is a novel small-molecule inhibitor that selectively targets Tyk2, a member of the Janus kinase (JAK) family. BMS-986165 has been the focus of extensive scientific research due to its potential therapeutic applications in various autoimmune diseases, including psoriasis, psoriatic arthritis, and Crohn's disease.
Mechanism of Action
BMS-986165 selectively inhibits Tyk2, a member of the N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide family that plays a key role in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting Tyk2, BMS-986165 can block the downstream signaling of these cytokines, which are known to play a role in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ), and to increase the production of anti-inflammatory cytokines, such as IL-10. BMS-986165 has also been shown to reduce the number of inflammatory cells in affected tissues, such as the skin in psoriasis and the gut in Crohn's disease.
Advantages and Limitations for Lab Experiments
One advantage of BMS-986165 is its selectivity for Tyk2, which may reduce the risk of off-target effects compared to non-selective N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide inhibitors. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
For the development of BMS-986165 include clinical trials to evaluate its safety and efficacy in patients with autoimmune diseases. Additionally, further research is needed to determine the optimal dosing regimen and to identify potential biomarkers for patient selection and monitoring. Finally, the potential use of BMS-986165 in combination with other therapies, such as biologics or other small-molecule inhibitors, should be explored.
Synthesis Methods
The synthesis of BMS-986165 involves a multistep process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylboronic acid to yield the corresponding boronic ester. The boronic ester is then coupled with sec-butylamine in the presence of a palladium catalyst to afford the final product, BMS-986165.
Scientific Research Applications
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, BMS-986165 has demonstrated efficacy in models of psoriasis, psoriatic arthritis, and Crohn's disease. BMS-986165 has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
properties
Product Name |
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[3-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-9-7-10-16(12-15)21-19(23)17-11-6-5-8-13(17)2/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
AASKLFAHUZLDDL-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)

![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268288.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)
